

# vapor pressure and volatility of (CH<sub>3</sub>)<sub>4</sub>Sn

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## Compound of Interest

Compound Name: Tetramethyltin

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An In-depth Technical Guide on the Vapor Pressure and Volatility of **Tetramethyltin** ((CH<sub>3</sub>)<sub>4</sub>Sn)

This technical guide provides a comprehensive overview of the vapor pressure and volatility of **tetramethyltin** ((CH<sub>3</sub>)<sub>4</sub>Sn). The information is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this organotin compound. This document summarizes quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

## Introduction to Tetramethyltin

**Tetramethyltin**, also known as tetramethylstannane, is the simplest organotin compound with the chemical formula (CH<sub>3</sub>)<sub>4</sub>Sn. It is a colorless, volatile, and toxic liquid.<sup>[1]</sup> Its high volatility and specific chemical properties make it a subject of interest in various research and industrial applications, including as a precursor in chemical vapor deposition (CVD) and as a reagent in organic synthesis. A clear understanding of its vapor pressure and volatility is crucial for safe handling, accurate modeling of its behavior in different environments, and for the development of processes where it is used.

## Volatility of Tetramethyltin

Volatility is a material's tendency to vaporize. For liquids, this is directly related to the vapor pressure. Substances with high vapor pressure at a given temperature are considered volatile. **Tetramethyltin** is recognized as a highly volatile liquid, which is evident from its relatively low boiling point and high vapor pressure at ambient temperatures.<sup>[1][2]</sup> Its volatility necessitates

careful handling in controlled environments to prevent inhalation exposure and to ensure accurate dosing in experimental setups.

## Quantitative Vapor Pressure Data

The vapor pressure of **tetramethyltin** has been determined at various temperatures. The data presented below is compiled from various sources and provides a clear overview of the relationship between temperature and vapor pressure.

**Table 1: Experimental Vapor Pressure of Tetramethyltin**

Temperature (°C)	Temperature (K)	Vapor Pressure (mmHg)	Vapor Pressure (kPa)
-21	252.15	10	1.33
20	293.15	90	12.0
20	293.15	110.0	14.67
25	298.15	119.7	15.96

Data sourced from various chemical and safety data sheets.[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Table 2: Physical Properties Related to Volatility**

Property	Value
Molecular Weight	178.85 g/mol
Boiling Point	74 to 76 °C (347 to 349 K)
Melting Point	-54 °C (219 K)
Density	1.291 g/cm <sup>3</sup> at 25 °C

Data sourced from various chemical databases and supplier information.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Antoine Equation for Vapor Pressure Estimation

The relationship between the vapor pressure of a pure substance and temperature can be accurately described by the Antoine equation. The NIST Chemistry WebBook provides the

following Antoine equation parameters for **tetramethyltin**, which can be used to calculate the vapor pressure (in bar) at a given temperature (in Kelvin) over the range of 221.9 K to 351 K.<sup>[8]</sup>

$$\log_{10}(P) = A - (B / (T + C))$$

Where:

- P = vapor pressure in bar
- T = temperature in Kelvin
- A = 4.16605
- B = 1239.33
- C = -46.721

## Experimental Protocols for Vapor Pressure Determination

While the specific, detailed experimental protocol for the initial determination of **tetramethyltin**'s vapor pressure by early researchers such as Bullard and Haussmann is not readily available in modern digital archives, it is highly probable that a static method was employed. The following describes a generalized protocol for the static and isoteniscope methods, which are standard techniques for measuring the vapor pressure of volatile liquids.

### Static Vapor Pressure Measurement Method

The static method involves placing the liquid sample in a thermostated, evacuated vessel and directly measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

Objective: To determine the vapor pressure of a liquid at a constant temperature.

Apparatus:

- A thermostated vessel to hold the sample.

- A vacuum pump to evacuate the vessel.
- A pressure measuring device (e.g., a manometer or a pressure transducer).
- A temperature-controlled bath.

#### Procedure:

- **Sample Preparation:** A small amount of the pure liquid sample is introduced into the vessel.
- **Degassing:** The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases. This is typically achieved by repeated freeze-pump-thaw cycles.
- **Temperature Equilibration:** The vessel is placed in a constant-temperature bath and allowed to reach thermal equilibrium.
- **Pressure Measurement:** Once the temperature has stabilized, the pressure of the vapor in the headspace above the liquid is measured using the pressure sensor. This pressure is the vapor pressure of the substance at that temperature.
- **Data Collection:** The procedure is repeated at different temperatures to obtain a set of vapor pressure data as a function of temperature.

## Isoteniscope Method (ASTM D2879)

The isoteniscope method is a refined static method that is particularly suitable for determining the vapor pressure of volatile liquids.<sup>[5][6]</sup> It minimizes compositional changes during the measurement.<sup>[5]</sup>

**Objective:** To determine the vapor pressure-temperature relationship of a liquid.

#### Apparatus:

- An isoteniscope (a specialized glass apparatus with a bulb for the sample and a U-tube manometer).
- A constant-temperature bath.

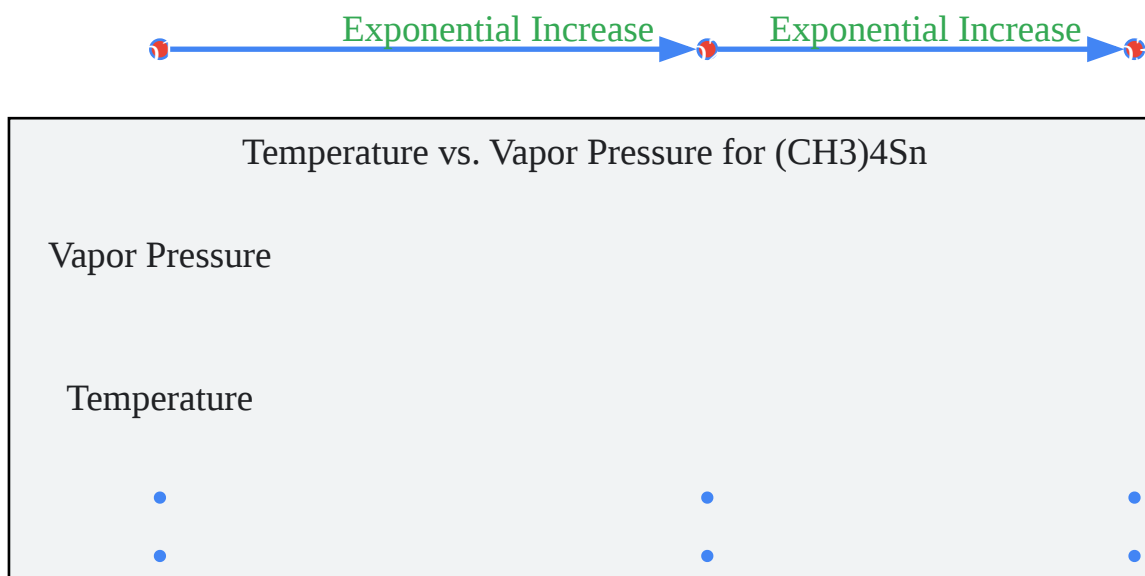
- A vacuum source.
- A pressure-measuring system connected to a surge tank.

Procedure:

- Sample Loading: The sample is introduced into the bulb of the isoteniscope.
- Degassing: The sample is degassed by gently boiling it under reduced pressure.
- Pressure Balancing: The isoteniscope is placed in the constant-temperature bath. The pressure in the external system is adjusted so that the liquid levels in the U-tube manometer of the isoteniscope are equal. At this point, the external pressure is equal to the vapor pressure of the sample.
- Data Recording: The temperature of the bath and the balanced pressure are recorded.
- Varying Temperature: The temperature of the bath is changed, and the pressure is re-balanced to obtain vapor pressure data over a range of temperatures.

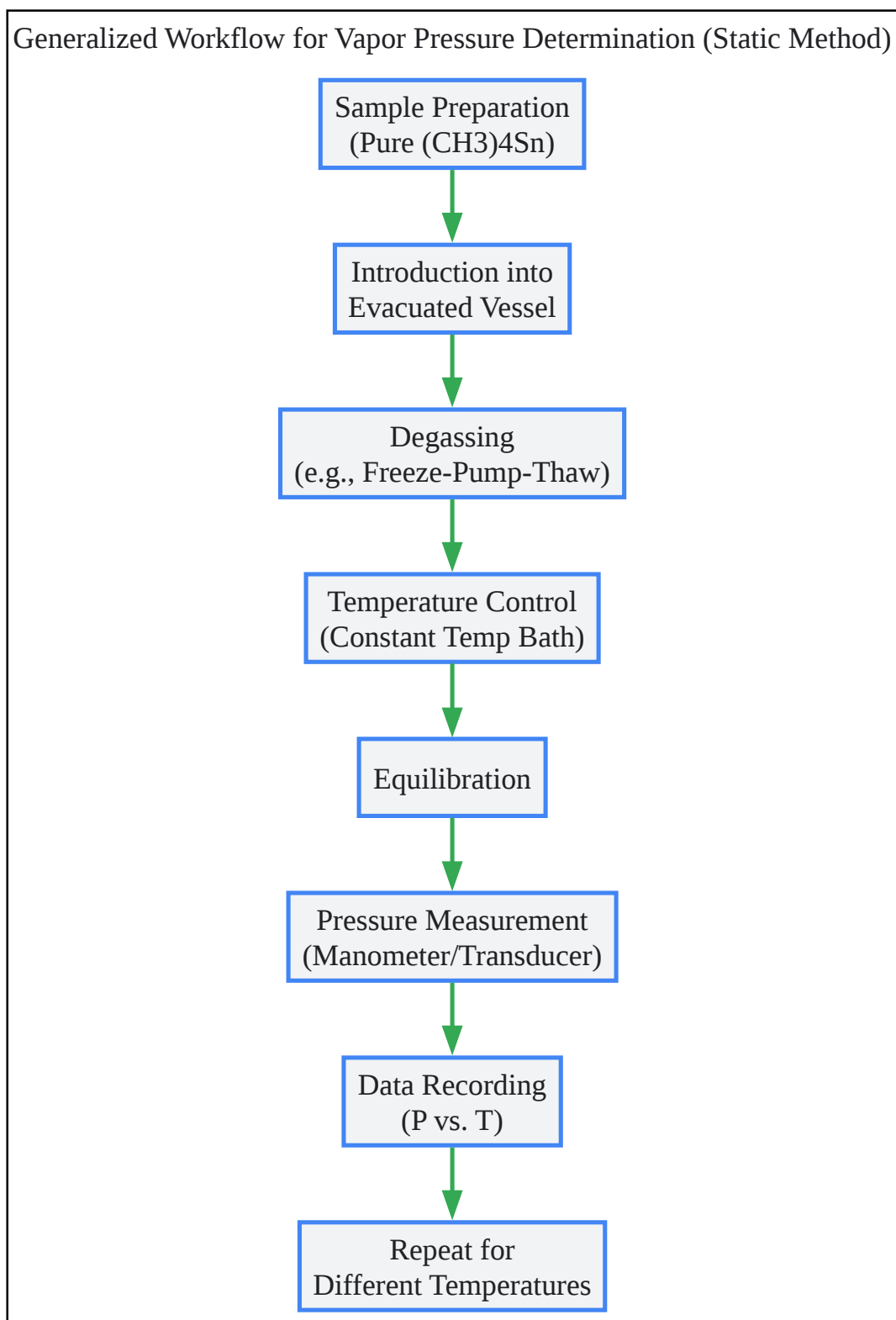
## Visualizations

The following diagrams illustrate the relationship between temperature and vapor pressure, as well as a generalized workflow for experimental vapor pressure determination.



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Caption: Relationship between Temperature and Vapor Pressure.



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Caption: Experimental Workflow for Vapor Pressure Measurement.

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